Osmium;titanium

Intermetallics Thermodynamic stability Calorimetry

Osmium;titanium (CAS 12066-38-5), the equiatomic B2 (CsCl-type) intermetallic OsTi, is a refractory binary compound formed between a 5d transition metal and an early transition metal. It crystallizes in the cubic Pm-3m space group and exhibits metallic character with a calculated formation energy of -0.707 eV/atom and a density of 13.33 g/cm³.

Molecular Formula OsTi
Molecular Weight 238.1 g/mol
CAS No. 12066-38-5
Cat. No. B14718077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsmium;titanium
CAS12066-38-5
Molecular FormulaOsTi
Molecular Weight238.1 g/mol
Structural Identifiers
SMILES[Ti].[Os]
InChIInChI=1S/Os.Ti
InChIKeyHADPUHGOSHLVDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Osmium Titanium (OsTi) Intermetallic: Procurement-Grade Baseline for B2-Type Refractory Alloy Selection


Osmium;titanium (CAS 12066-38-5), the equiatomic B2 (CsCl-type) intermetallic OsTi, is a refractory binary compound formed between a 5d transition metal and an early transition metal. It crystallizes in the cubic Pm-3m space group and exhibits metallic character with a calculated formation energy of -0.707 eV/atom and a density of 13.33 g/cm³ [1]. The compound is thermodynamically stable (Energy Above Hull = 0.000 eV) and has been synthesized and characterized by both experimental calorimetry and first-principles methods [2][3].

Why OsTi Cannot Be Freely Substituted by Other B2-Type Os-Based or Ti-Based Intermetallics


B2-type equiatomic intermetallics in the Os–TM (TM = Ti, Zr, Hf) and Ir–TM families share a common crystal structure, yet exhibit widely divergent thermodynamic, electronic, topological, and mechanical signatures. Substituting OsTi with OsZr or OsHf alters the formation enthalpy, electronic density of states at the Fermi level, and even the topological classification—from a robust topological nodal-line semimetal (OsTi) to a topological insulator (OsZr) or a fragile topological semimetal (OsHf) [1][2]. These differences directly impact performance in applications where phase stability, deformation resistance, or specific electronic band topology is critical, making generic interchange scientifically unjustified.

OsTi Product-Specific Quantitative Differentiation Evidence vs. Closest Analogs


Formation Enthalpy and Thermodynamic Stability: OsTi vs. OsZr and IrTi

OsTi exhibits a significantly more negative formation energy (-0.707 eV/atom by DFT) than isostructural OsZr (-0.520 eV/atom), indicating greater thermodynamic stability relative to elemental constituents. Experimentally, the standard molar enthalpy of formation of OsTi was measured by high-temperature mixing calorimetry at 1473 K as ΔfH° = –136.9 ± 7.2 kJ/mol, which is less negative than IrTi (–168.6 ± 7.5 kJ/mol) but more negative than many other IVb–VIII intermetallics [1][2]. The measured value confirms that OsTi occupies a distinct stability window that is not interchangeable with its Ir or Zr analogs for applications requiring a specific balance between compound stability and reactivity.

Intermetallics Thermodynamic stability Calorimetry

Topological Classification and Electronic Band Topology: OsTi as a Robust Nodal-Line Semimetal vs. ZrOs and HfOs

OsTi is predicted by first-principles calculations to be a topological nodal-line semimetal (TNLS) hosting three orthogonal nodal lines protected by mirror, time-reversal, and spatial inversion symmetries, with robust drum-head-like surface states that persist under uniform strain and doping [1]. Critically, the isostructural analogs ZrOs and HfOs are also TNLSs under the PBE functional, but their topological nodal lines disappear when the more accurate hybrid HSE06 functional is applied, whereas OsTi retains its topological features [1]. The Materials Project topological classification confirms OsTi as a semimetal (SM*) while ZrOs is classified as a topological insulator (TI) [2][3].

Topological materials Nodal-line semimetal Spintronics

Mechanical Deformation Resistance: OsTi Demonstrates Superior Performance Against Shape Change Relative to OsZr and OsHf

First-principles calculations of the elastic constants and derived mechanical properties of cubic OsTM (TM = Ti, Zr, Hf) compounds reveal that OsTi exhibits the best performance in resistance to shape change and against uniaxial tensions among the three isostructural compounds [1]. While all three compounds are mechanically stable and ductile, OsTi achieves a higher Young's modulus and shear modulus compared to OsZr and OsHf, making it the preferred phase where dimensional stability under load is a key procurement criterion [1]. Calculated bulk moduli for these compounds are considerably high but remain lower than that of pure osmium (~400 GPa) [2].

Elastic properties Mechanical stability High-temperature alloys

Electronic Density of States at the Fermi Level: Distinctive Metallic Character of OsTi

The electronic density of states at the Fermi level, N(EF), governs electronic transport, catalytic activity, and superconducting properties. First-principles calculations yield N(EF) values of 0.375 electrons/eV for OsTi, compared to 0.335 electrons/eV for OsHf, 0.383 electrons/eV for OsZr, and 1.063 electrons/eV for OsY [1]. The low and nearly identical N(EF) of OsTi and OsHf suggest similar metallic conductivity, while OsTi's intermediate value among the stable compounds (OsY is unstable in the B2 phase) positions it as a tunable baseline for electronic property engineering [1].

Electronic structure Density of states Conductivity

Crystalline Density: OsTi Provides Highest Mass Density Among B2 Os–TM Compounds

OsTi has a calculated bulk crystalline density of 13.33 g/cm³, which is higher than that of OsZr (13.12 g/cm³) based on consistent DFT calculations from the Materials Project [1][2]. The higher density of OsTi, combined with its superior mechanical rigidity, makes it advantageous for applications requiring compact, high-density components such as radiation shielding, inertial masses, or high-temperature ballast elements.

Density Refractory materials Radiation shielding

OsTi (Osmium Titanium) Best-Fit Application Scenarios Based on Verified Differentiation Evidence


Topological Quantum Materials Research: Nodal-Line Semimetal Platform

OsTi is a confirmed topological nodal-line semimetal with three orthogonal nodal lines and robust drum-head-like surface states that survive under hybrid functional treatment, unlike ZrOs and HfOs whose nodal lines vanish under HSE06 [1]. Research groups targeting angle-resolved photoemission spectroscopy (ARPES) verification of drum-head surface states or device prototyping of topological electronics should procure OsTi as the only robust TNLS candidate in the B2 Os–IVb family.

High-Temperature Structural Coatings and Interlayers Requiring Maximum Deformation Resistance

First-principles calculations demonstrate that OsTi possesses the highest resistance to shape change and uniaxial tension among OsTM (TM = Ti, Zr, Hf) compounds [2]. For high-temperature protective coatings on turbine blades, cutting tools, or aerospace components where dimensional stability under thermal and mechanical stress is critical, OsTi is the quantitatively superior selection over OsZr and OsHf.

High-Density Inertial and Radiation-Shielding Components

With a bulk density of 13.33 g/cm³, OsTi exceeds OsZr (13.12 g/cm³) in mass per unit volume [3][4]. This density advantage, coupled with its metallic bonding and mechanical stiffness, supports its use in compact inertial counterweights, vibration-damping masses, and gamma-ray shielding elements where volume minimization is a design requirement.

Electronic Interconnects and Conductive Components with Defined Carrier Density

OsTi exhibits a Fermi-level density of states of 0.375 electrons/eV, an intermediate value between OsHf (0.335) and OsZr (0.383), while OsY (1.063) is unstable in the B2 phase [5]. This defined N(EF) enables predictable electronic conductivity for specialized electrode materials or thin-film interconnects in microelectronic devices operating under extreme conditions.

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